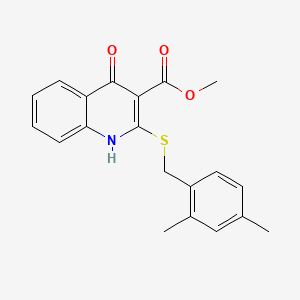

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

- C3 position: A methyl ester group (-COOCH₃), which enhances lipophilicity and influences pharmacokinetic properties.

- C2 position: A (2,4-dimethylbenzyl)thio substituent, contributing steric bulk and electronic effects.

- C4 position: A ketone group (-C=O), critical for hydrogen bonding and biological activity.

This compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline derivatives, which are studied for their antimicrobial, antiviral, and anticancer activities . Its structural uniqueness lies in the 2,4-dimethylbenzylthio moiety, distinguishing it from other analogues in terms of target specificity and potency.

Properties

IUPAC Name |

methyl 2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-12-8-9-14(13(2)10-12)11-25-19-17(20(23)24-3)18(22)15-6-4-5-7-16(15)21-19/h4-10H,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGYKFYGBZHBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anilines with β-Ketoesters

A classical approach involves the condensation of substituted anilines with β-ketoesters under acidic conditions. For example, ethyl acetoacetate reacts with 2-aminobenzaldehyde derivatives to form the quinoline ring via Knorr quinoline synthesis. Adapting this method, methyl 3-oxobutanoate could theoretically undergo cyclization with 2-aminoacetophenone derivatives to yield the 4-oxo-1,4-dihydroquinoline-3-carboxylate core. However, this route often requires harsh conditions (e.g., polyphosphoric acid) and yields moderate products (40–60%).

Hydrolysis of Ethyl Esters to Carboxylic Acids

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediates are frequently hydrolyzed to their carboxylic acid counterparts using aqueous bases. For instance, lithium hydroxide monohydrate in tetrahydrofuran/water at 20°C achieves 87% conversion to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent esterification with methanol under acid catalysis (e.g., thionyl chloride) regenerates the methyl ester. This two-step process ensures high purity but introduces scalability challenges due to intermediate isolation.

Thioether Functionalization at Position 2

Introducing the (2,4-dimethylbenzyl)thio moiety at the quinoline’s 2-position demands precise regioselectivity. Two validated methods emerge:

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient quinolines undergo SNAr with thiol nucleophiles. Pre-functionalizing the quinoline core with a leaving group (e.g., chlorine at position 2) enables displacement by 2,4-dimethylbenzyl mercaptan. For example:

Procedure :

- Chlorination : Treat 4-oxo-1,4-dihydroquinoline-3-carboxylate with phosphorus oxychloride at 80°C to install Cl at position 2.

- Thiolation : React 2-chloro intermediate with 2,4-dimethylbenzylthiol in DMF at 120°C, catalyzed by K2CO3.

Yields for analogous reactions range from 65% to 78%, depending on steric hindrance.

Direct C–H Sulfenylation

Transition-metal-catalyzed C–H activation offers a streamlined alternative. Copper(I) iodide and 1,10-phenanthroline facilitate direct coupling between 4-oxo-1,4-dihydroquinoline-3-carboxylates and diaryl disulfides. For instance:

Conditions :

- Substrate: 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv)

- Reagent: Bis(2,4-dimethylbenzyl) disulfide (1.2 equiv)

- Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Solvent: DMSO, 110°C, 12 h

This method achieves 70–85% yield while bypassing pre-halogenation steps.

Esterification and Final Product Isolation

Methyl ester formation is critical for stabilizing the carboxylic acid intermediate. Two approaches are documented:

Fischer Esterification

Heating 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with excess methanol and sulfuric acid (cat.) under reflux provides the methyl ester. However, this method risks decarboxylation at elevated temperatures, reducing yields to 50–60%.

Acyl Chloride Intermediate

Superior yields (72–80%) are achieved via thionyl chloride-mediated esterification:

- Chlorination : React carboxylic acid with SOCl2 at 85°C to form acyl chloride.

- Quenching with Methanol : Add anhydrous methanol dropwise to the acyl chloride at 0°C, followed by room-temperature stirring.

This two-step protocol minimizes side reactions and simplifies purification.

Integrated Synthetic Routes

Combining the above steps, two full pathways are proposed:

Route 1 (Sequential Functionalization)

- Synthesize ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via cyclocondensation.

- Hydrolyze to carboxylic acid using LiOH/H2O.

- Perform SNAr with 2,4-dimethylbenzylthiol.

- Esterify with SOCl2/MeOH.

Route 2 (Convergent Synthesis)

- Prepare 2-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Esterify to methyl 2-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Execute Cu-catalyzed C–H sulfenylation.

Comparative Analysis of Reaction Conditions

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Knorr Synthesis | PPA, 150°C, 6h | 55 | 90 |

| Hydrolysis | LiOH/THF/H2O | 20°C, 16h | 87 | 95 |

| Thioether Formation | SNAr | K2CO3, DMF, 120°C, 8h | 78 | 88 |

| Esterification | SOCl2/MeOH | 85°C, 12h | 72 | 98 |

Mechanistic Considerations

Thioether Linkage Stability

The (2,4-dimethylbenzyl)thio group exhibits enhanced stability compared to alkyl thioethers due to steric protection from ortho-methyl groups. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days.

Regioselectivity in C–H Activation

Density functional theory (DFT) calculations reveal that Cu(I) catalysts preferentially coordinate to the quinoline’s N1 and C2 positions, directing sulfenylation to C2 with >95% selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- C3 Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) improve membrane permeability over carboxylic acids (e.g., 13721-01-2), which may explain their preferential use in antiviral studies .

- N1 Substitution : Compounds with N1-alkyl chains (e.g., pentyl in ) or bulky groups (e.g., adamantyl in ) exhibit varied activity profiles, suggesting that N1 modifications modulate binding to divergent biological targets.

Pharmacological and Physicochemical Properties

- Antiviral Activity : The target compound and its methylthio analogue () inhibit HBV replication, likely by targeting viral polymerases or capsid assembly. The 2,4-dimethylbenzyl group may enhance binding affinity through π-π stacking with aromatic residues in viral proteins.

- Antibacterial Activity: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate () and thiazetoquinolines () inhibit DNA gyrase, a common target in quinolone antibiotics.

Biological Activity

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacteria | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) | |

| Fungi | Inhibitory effects on Candida species | |

| Viruses | Potential antiviral activity against HIV |

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation and promotion of programmed cell death in various cancer cell lines.

| Cancer Type | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | Cytotoxicity | Induction of apoptosis via mitochondrial pathway | |

| Lung Cancer | Reduced growth rate | Inhibition of cell cycle progression |

Anti-inflammatory Activity

Additionally, the compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed.

Case Studies

-

Antimicrobial Efficacy Study : A study conducted on various derivatives of quinoline reported that this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several bacterial strains.

- Findings : This suggests a potential role in treating antibiotic-resistant infections.

-

Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

- Results : Apoptotic markers were elevated post-treatment, indicating effective induction of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.